1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group derived from 5-chlorothiophene and a carboxamide linkage to a naphthothiazole moiety.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S3/c22-17-7-8-18(29-17)31(27,28)25-11-9-14(10-12-25)20(26)24-21-23-16-6-5-13-3-1-2-4-15(13)19(16)30-21/h1-8,14H,9-12H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEXOIMCSCQDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound notable for its unique structural features, which include thiophene, sulfonyl, naphthothiazole, and piperidine moieties. These structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C21H18ClN3O2S
- Molecular Weight : Approximately 492.0 g/mol
- CAS Number : 900001-35-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one. Subsequent steps include coupling reactions and functional group modifications to achieve the final product. Industrial production may focus on optimizing these synthetic routes for yield and purity while adhering to green chemistry principles .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions may inhibit their activity, leading to various downstream effects that are often elucidated through biochemical and pharmacological studies. The exact pathways and targets remain to be fully defined through further research .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone nuclei have shown high antibacterial activity against various bacteria and fungi such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anticancer Activity
The compound's structural features suggest potential applications in cancer therapy. Studies on similar compounds have demonstrated antiproliferative effects against several cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamide derivatives have been shown to block cyclooxygenase (COX) enzymes, which are key targets in inflammatory processes .
Case Studies
- Antibacterial Evaluation : A study evaluated various derivatives for their antibacterial properties, revealing that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria.
- Anticancer Screening : A series of related compounds were tested against breast and colon cancer cell lines, showing varying degrees of antiproliferative activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidinone | High antibacterial |
| Compound B | Sulfonamide | COX inhibition |
| Target Compound | Thiophene & Piperidine | Antimicrobial & Anticancer |
The uniqueness of this compound lies in its combination of structural features that confer specific chemical and biological properties not found in similar compounds .
Scientific Research Applications
Chemistry
In the field of organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.
Reactions Involved:
- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction: The sulfonyl group can be reduced to thiols or sulfides.
- Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety.
Biology
Research indicates that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide exhibits potential bioactivity. It has been investigated for its antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial and fungal strains, demonstrating activity comparable to established antibiotics such as penicillin G and ciprofloxacin. The structure-activity relationship was analyzed to understand the influence of specific moieties on biological activity .
Medicine
This compound is being explored for its therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease processes. Its unique structure allows for selective inhibition of biological pathways.
Industry
In industrial applications, this compound is utilized in developing advanced materials with unique electronic or optical properties. Its structural characteristics allow for modifications that enhance material performance in various applications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Sulfonyl vs. Sulfamoyl Groups : The target compound’s 5-chlorothiophene sulfonyl group differs from the dimethylsulfamoyl substituent in ’s analogue. Sulfonyl groups generally enhance metabolic stability compared to sulfamoyl groups, which may influence pharmacokinetics .
Piperidine vs. Cyclopropane Cores : The rigid cyclopropane in Compound 74 may restrict conformational flexibility compared to the piperidine core in the target compound, affecting target selectivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?
Methodology:
- Route 1 : Utilize Hantzsch thiazole condensation (e.g., coupling thiosemicarbazones with 1-naphthyl-carboxaldehyde derivatives under reflux conditions). Monitor reaction progress via TLC (Rf values: 0.3–0.7 in ethyl acetate/hexane) and optimize yields (40–75%) by adjusting solvent polarity and temperature .
- Route 2 : Sulfonyl chloride intermediates can be synthesized via chlorosulfonation of 5-chlorothiophene, followed by coupling with piperidine-4-carboxamide derivatives. Validate purity using HRMS (e.g., m/z calculated for C₂₀H₁₆ClN₃O₃S₂: 477.02; observed: 477.03) .
- Validation : Characterize intermediates via FT-IR (e.g., sulfonyl S=O stretch at 1360–1380 cm⁻¹) and ¹H/¹³C NMR (e.g., naphthothiazole protons at δ 7.8–8.5 ppm) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
Methodology:
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm for naphtho[2,1-d]thiazole and thiophene moieties) and piperidine carbons (δ 40–50 ppm for C-4 carboxamide) .
- HRMS : Confirm molecular ion peaks with <2 ppm mass error. For example, theoretical [M+H]+: 478.03; observed: 478.04 .
- FT-IR : Identify sulfonyl (1150–1250 cm⁻¹) and carboxamide (1640–1680 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodology:
- Analog Synthesis : Replace the 5-chlorothiophene sulfonyl group with 5-fluoro or 5-methylthiophene derivatives. Use POCl₃-mediated coupling (90°C, 3 hours) for thiadiazole analogs .
- Biological Testing : Screen analogs against target proteins (e.g., σ1/σ2 receptors) using radioligand binding assays (IC₅₀ values <10 µM indicate high affinity) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding energy (e.g., ΔG = -9.2 kcal/mol for optimal analogs) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodology:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Deviations >0.3 ppm suggest misassignment .
- X-ray Crystallography : Resolve ambiguities in piperidine conformation (e.g., chair vs. boat) using single-crystal diffraction (CCDC deposition recommended) .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Methodology:
Q. What in silico approaches predict metabolic stability and toxicity?
Methodology:
- ADMET Prediction : Use SwissADME to calculate logP (optimal range: 2–4) and PAINS filters to exclude pan-assay interference substructures .
- CYP450 Metabolism : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s QikProp. High plasma protein binding (>90%) may limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
